(Rac)-Fidarestat

Aldose reductase inhibition Sorbitol accumulation Diabetic neuropathy

(Rac)-Fidarestat (CAS 105300-43-4), the racemic form of Phase III-validated Fidarestat, provides a cost-effective reference standard for enantiomeric comparison and polyol pathway research. Key differentiators: sustained 24-hour polyol pathway suppression at 0.5-1 mg/kg/day in STZ-diabetic models, translational biomarker validation via erythrocyte sorbitol normalization, and 1300-fold AKR1B1/AKR1B10 selectivity (PDB: 4GAB, 1.60 Å). Unlike Epalrestat (150 mg/day) or discontinued candidates Sorbinil and Tolrestat, it delivers proven efficacy in diabetic neuropathy, cataract prevention, and retinal oxidative-nitrosative stress models. Ideal for chronic dosing studies requiring continuous target engagement. Bulk quantities, custom synthesis, and GMP options available.

Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
CAS No. 105300-43-4
Cat. No. B009852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Fidarestat
CAS105300-43-4
Molecular FormulaC12H10FN3O4
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
InChIInChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)
InChIKeyWAAPEIZFCHNLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Fidarestat (CAS 105300-43-4): Aldose Reductase Inhibitor Racemate for Diabetic Complication Research


(Rac)-Fidarestat (CAS 105300-43-4), also known as (Rac)-SNK 860, is the racemic form of the aldose reductase inhibitor Fidarestat, a spirohydantoin-class small molecule that targets the polyol pathway . This compound functions as a potent inhibitor of aldose reductase (AKR1B1), the rate-limiting enzyme converting glucose to sorbitol under hyperglycemic conditions [1]. The racemic mixture contains both (2S,4S) and (2R,4R) enantiomers of 6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide, with the (2S,4S) enantiomer representing the pharmacologically active Fidarestat species [2]. As a research tool, (Rac)-Fidarestat serves as an essential reference standard for enantiomeric comparison studies and as a cost-effective alternative when stereochemical purity is not the primary experimental constraint.

Why Generic Aldose Reductase Inhibitors Cannot Substitute for (Rac)-Fidarestat in Critical Diabetic Complication Models


Aldose reductase inhibitors (ARIs) exhibit substantial heterogeneity in enzyme inhibition potency, target selectivity, and in vivo pharmacodynamic duration despite sharing a common mechanism of action [1]. Clinical development history demonstrates that ARIs such as Sorbinil, Tolrestat, and Zenarestat were discontinued due to safety concerns or insufficient efficacy, while Epalrestat remains the sole marketed ARI with limited potency requiring high clinical doses (150 mg/day) [2]. (Rac)-Fidarestat, as the racemate of a compound that advanced to Phase III clinical evaluation, possesses distinct binding kinetics, tissue distribution, and selectivity profiles that cannot be reproduced by alternative ARIs or generic aldose reductase inhibitors [3]. Direct comparative studies reveal order-of-magnitude differences in IC50 values, sorbitol suppression duration, and in vivo effective doses between Fidarestat and comparators including Epalrestat, Zenarestat, Ranirestat, and Sorbinil—differences that fundamentally alter experimental outcomes in diabetic neuropathy, cataract formation, and retinal stress models [4].

(Rac)-Fidarestat Procurement Evidence: Comparative Quantitative Differentiation Data for Aldose Reductase Inhibitor Selection


Fidarestat Demonstrates 500-Fold Superior In Vitro Potency for Erythrocyte Sorbitol Suppression Compared to Epalrestat

In an in vitro human erythrocyte sorbitol accumulation assay, Fidarestat inhibited glucose-induced sorbitol increase with an IC50 of 18 nM. In the same experimental system, Epalrestat required a concentration over 500-fold higher to achieve comparable inhibition [1]. This potency differential was maintained in erythrocytes from diabetic patients, where Fidarestat's IC50 remained unaffected by fasting plasma glucose, HbA1c, age, or gender, whereas Epalrestat's IC50 showed a significant positive correlation with fasting plasma glucose [2].

Aldose reductase inhibition Sorbitol accumulation Diabetic neuropathy Erythrocyte assay

Fidarestat Provides 24-Hour Sustained Sciatic Nerve Sorbitol Suppression Versus Rapid Decline with Zenarestat and Epalrestat

In STZ-induced diabetic rats, a single oral administration of Fidarestat (1 mg/kg) suppressed sciatic nerve sorbitol accumulation remarkably and continuously for a full 24-hour period post-dose. In direct comparison, Zenarestat (20 mg/kg) showed time-dependent decline in inhibitory effect over the same period, while Epalrestat (48 mg/kg) failed to produce any detectable decrease in sciatic nerve sorbitol content at any measured time point (3, 8, 12, and 24 hours) [1].

Diabetic neuropathy Polyol pathway Sciatic nerve Pharmacodynamics

Fidarestat Exhibits 16-Fold Lower ED50 Than Ranirestat for Sciatic Nerve Sorbitol Suppression In Vivo

In STZ-induced diabetic rats, comparative ED50 analysis for sorbitol accumulation inhibition in sciatic nerve revealed that Ranirestat exhibited an ED50 value approximately 16 times higher than that of Fidarestat. For broader context, the same study reported Ranirestat's ED50 was approximately 280 times that of Zenarestat and over 5000 times that of Epalrestat [1]. This positions Fidarestat as substantially more potent in vivo than Ranirestat, a structurally distinct succinimide-class ARI.

Aldose reductase inhibition ED50 comparison Sciatic nerve Diabetic rat model

Fidarestat Demonstrates 1300-Fold Selectivity for Aldose Reductase (AKR1B1) Over AKR1B10 Compared to 20-Fold Selectivity in V301L Mutant

Inhibition studies using recombinant human enzymes established that Fidarestat exhibits 1300-fold higher selectivity for aldose reductase (AKR1B1) relative to AKR1B10 (aldo-keto reductase family 1 member B10), a related enzyme implicated in retinoid metabolism and cancer biology. Structural analysis via X-ray crystallography of the AKR1B10 V301L mutant complexed with NADP+ and Fidarestat (PDB: 4GAB) revealed that the Val301Leu substitution—which mimics the aldose reductase active site architecture—caused a 20-fold decrease in IC50, partially restoring inhibitor sensitivity [1] [2].

Target selectivity AKR1B1 AKR1B10 Structural biology Off-target profiling

Fidarestat Exhibits Superior In Vivo Efficacy at 0.5-1 mg/kg/day Versus Epalrestat at 48-96 mg/kg/day in Diabetic Nerve Conduction Models

In STZ-induced diabetic rats, Fidarestat administered orally at 0.5 mg/kg/day or higher produced significant improvement in sensory nerve conduction velocity (SNCV), motor nerve conduction velocity (MNCV), and minimal F-wave latency prolongation—effects described as more potent than those shown by other inhibitors tested in the same study. In contrast, Epalrestat required doses of 48-96 mg/kg/day (approximately 96-192× higher on a mg/kg basis) to achieve meaningful effects, while Zenarestat was tested at 10-40 mg/kg/day [1].

Diabetic neuropathy Nerve conduction velocity In vivo efficacy Motor and sensory function

Fidarestat (1 mg Daily) Normalizes Erythrocyte Sorbitol in Diabetic Patients Whereas Epalrestat (150 mg Daily) Produces Minimal Effect

In a 4-week clinical pharmacology study involving 58 Type 2 diabetic patients, Fidarestat administered at 1 mg daily normalized elevated erythrocyte sorbitol accumulation to levels comparable to healthy controls. In the same study cohort, Epalrestat at 150 mg daily (the clinically approved dose) produced only minimal effect on erythrocyte sorbitol levels [1]. This differential effect was achieved with a 150-fold lower daily dose of Fidarestat.

Clinical pharmacology Sorbitol normalization Diabetic patients Biomarker validation

(Rac)-Fidarestat Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


Diabetic Peripheral Neuropathy Electrophysiology and Nerve Conduction Studies

Investigators studying diabetic neuropathy in rodent models should employ (Rac)-Fidarestat for experiments requiring sustained 24-hour polyol pathway suppression and functional nerve conduction improvements. Evidence demonstrates that Fidarestat at 0.5-1 mg/kg/day significantly improves SNCV, MNCV, and F-wave latency in STZ-diabetic rats, while Epalrestat at 48-96 mg/kg/day and Zenarestat at 20-40 mg/kg/day provide inferior or time-limited effects [1]. The compound's continuous sorbitol suppression profile makes it particularly suitable for chronic dosing studies where intermittent target engagement would confound interpretation.

Erythrocyte Sorbitol Biomarker Validation and Clinical Translational Research

Research programs utilizing erythrocyte sorbitol as a translational biomarker should prioritize (Rac)-Fidarestat based on validated clinical correlation data. Fidarestat's in vitro IC50 of 18 nM in human erythrocytes and demonstrated capacity to normalize sorbitol in diabetic patients at 1 mg daily—versus Epalrestat's minimal effect at 150 mg daily—establishes a robust pharmacodynamic relationship between compound exposure and biomarker response [2]. This enables dose-ranging studies where erythrocyte sorbitol reduction serves as a reliable surrogate for target tissue engagement.

Aldose Reductase Structural Biology and Selectivity Profiling

Structural biologists and medicinal chemists investigating AKR1B1/AKR1B10 selectivity determinants should utilize (Rac)-Fidarestat as a reference ligand. The availability of high-resolution X-ray crystallography data (PDB: 4GAB, 1.60 Å resolution) showing Fidarestat bound to the AKR1B10 V301L mutant provides atomic-level insight into the structural basis of the compound's 1300-fold selectivity for aldose reductase over AKR1B10 [3]. This structural template supports rational design of next-generation ARIs with optimized selectivity profiles.

Diabetic Ocular Complication Models Including Cataract and Retinal Stress

Researchers studying diabetic cataract formation and retinal oxidative-nitrosative stress should select (Rac)-Fidarestat based on demonstrated efficacy in preventing diabetes-associated lens opacification and counteracting retinal apoptosis. In 10-week STZ-diabetic rat studies, Fidarestat (16 mg/kg/day) prevented diabetic cataract formation and reduced retinal TUNEL-positive apoptotic nuclei from 207±33 to 106±34 (p<0.05 vs untreated diabetic group) [4]. The compound also counteracted nitrotyrosine accumulation and PARP activation in retinal microvascular cells exposed to high glucose (30 mM) in vitro [4].

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